3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted at position 3 with a 2-chloro-6-fluorobenzamido group and at position 2 with an N-(3,4-dimethylphenyl)carboxamide moiety. Its molecular formula is C24H18ClFN2O5, with a molecular weight of 468.9 g/mol . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate lipophilicity due to the chloro, fluoro, and dimethylphenyl groups. These substituents are often associated with enhanced metabolic stability and target binding in medicinal chemistry .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c1-13-10-11-15(12-14(13)2)27-24(30)22-21(16-6-3-4-9-19(16)31-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABIHGSAMFZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, identified by CAS number 888458-58-0, is a synthetic compound with a complex structure that integrates various functional groups. This compound has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 436.9 g/mol
- Structural Features : The compound features a benzofuran moiety linked to a chlorinated and fluorinated aromatic ring, which may influence its pharmacological properties significantly.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity through GPCR pathways, which are crucial for numerous physiological processes. These receptors can modulate intracellular signaling cascades that affect cell behavior and function .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the benzamido group suggests potential interactions with serine or cysteine residues in active sites of target enzymes.
- Cellular Signaling Modulation : Research indicates that compounds with similar structures can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Biological Activity
Research findings indicate that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : There is evidence suggesting that benzofuran derivatives possess antimicrobial activity against certain bacterial strains, which could be explored further for developing new antibiotics.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
In vitro Studies on Cancer Cell Lines :
- A study conducted on breast cancer cell lines demonstrated that a structurally similar compound induced apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects.
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Source | Mechanism |
|---|---|---|
| Anticancer | In vitro studies on cancer cell lines | Induction of apoptosis |
| Anti-inflammatory | Journal of Medicinal Chemistry | Inhibition of NF-kB signaling |
| Antimicrobial | Literature on benzofuran derivatives | Disruption of bacterial cell wall |
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
- Molecular Formula : C24H18ClFN2O3
- CAS Number : 888458-58-0
Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Some key areas of interest include:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression and cell cycle progression . Compounds similar to this one have shown promise in inhibiting the proliferation of various cancer cell lines.
- Neuroprotective Effects : The benzofuran moiety is often associated with neuroprotective activities. Investigations into the neuroprotective properties of this compound could reveal its potential in treating neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including directed C–H arylation and transamidation techniques. These methods allow for the efficient modification of the compound to enhance its properties or create derivatives tailored for specific applications.
Potential Applications
The compound's applications span several fields:
- Pharmaceutical Development : Due to its potential as an HDACI, this compound could be developed into a therapeutic agent for cancer treatment.
- Chemical Biology : Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
- Material Science : The compound's chemical properties may allow it to be utilized in the development of new materials with specific functionalities.
Chemical Reactions Analysis
Benzofuran Core Assembly
-
Directed C–H Arylation : Palladium-catalyzed C–H functionalization installs aryl groups at the C3 position of the benzofuran ring. This step employs 8-aminoquinoline as a directing group and aryl iodides as coupling partners .
Conditions :
Amide Bond Formation
-
Transamidation : A one-pot, two-step protocol replaces the 8-aminoquinoline directing group with the 3,4-dimethylphenyl substituent :
Amide Hydrolysis
The benzamido and carboxamide groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage with HCl (6M) at reflux produces 2-chloro-6-fluorobenzoic acid and 3-amino-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide.
-
Basic Hydrolysis : NaOH (2M) at 80°C yields sodium salts of the corresponding carboxylic acids .
Halogen Reactivity
-
Chlorine Substitution : The 2-chloro group on the benzamido moiety participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .
-
Fluorine Stability : The 6-fluoro substituent remains inert under most conditions due to strong C–F bond strength .
Derivatization Pathways
Comparative analysis of analogous benzofuran-2-carboxamides reveals key reactivity trends:
Research Advancements
-
Efficiency : The integration of C–H arylation and transamidation reduces synthesis steps from >5 to 3, improving atom economy .
-
Diversification : Over 20 analogs have been synthesized by varying the aryl iodide and amine components, demonstrating modularity .
-
Stability : The compound resists photodegradation but undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 14 days at pH 7.4) .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variants
(a) Benzothiophene Analogs
- 3-Chloro-6-ethyl-N-[(E)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]-1-benzothiophene-2-carboxamide (): Core: Benzothiophene (sulfur-containing analog of benzofuran). Substituents: Ethyl, trifluoroacetyl, and arylhydrazone groups. Benzothiophenes generally exhibit higher metabolic resistance than benzofurans due to sulfur’s electronegativity .
(b) Fused-Ring Systems
- 3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide (13f) (): Core: Benzothieno[3,2-b]furan (fused benzothiophene-furan system). Substituents: Bromo and aminocarbonyl groups. Key Differences: The fused-ring system increases molecular rigidity, which may enhance target selectivity. This compound was synthesized in low yield (15%), indicating challenges in stability or reaction efficiency .
Substituent Modifications
(a) Dimethylphenyl vs. Dimethoxyphenyl
- 3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (): Substituents: Dimethoxyphenyl (methoxy groups instead of methyl). The dimethoxy variant’s molecular weight (468.9 g/mol) matches the dimethylphenyl analog, but electronic effects differ significantly due to oxygen’s electronegativity .
(b) Dihydroisobenzofuran Derivatives ():
- 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide: Core: Dihydroisobenzofuran (saturated furan ring). Substituents: Dimethylaminopropyl and fluorophenyl groups. Key Differences: The dimethylaminopropyl group introduces basicity, enhancing solubility in acidic environments. Pharmacopeial dissolution testing requirements noted in suggest formulation challenges for such analogs .
Research Implications and Limitations
- Activity Gaps : Biological activity data (e.g., IC50, binding affinity) are absent in the provided evidence, limiting direct pharmacological comparisons.
- Substituent Effects : The dimethylphenyl group in the target compound likely increases lipophilicity compared to dimethoxyphenyl analogs, influencing bioavailability .
Preparation Methods
Cyclization of 2-Hydroxyaryl Ketones
A classical approach involves the cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-nitroacetophenone with chloroacetyl chloride in the presence of potassium carbonate generates the benzofuran-2-carbonyl chloride intermediate. This method, while reliable, requires stringent temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis.
Oxidative Coupling Strategies
Recent advancements leverage palladium-catalyzed C–H functionalization to construct the benzofuran ring. A 2023 study demonstrated that directed C–H arylation of 2-fluorophenol derivatives with α,β-unsaturated carbonyl compounds yields substituted benzofurans in 72–85% yields. This method reduces step count and improves atom economy compared to traditional cyclization routes.
Coupling of the 3,4-Dimethylphenyl Carboxamide Group
The final carboxamide moiety is installed via nucleophilic acyl substitution or Ullmann-type coupling .
Acyl Chloride Route
Reaction of 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carbonyl chloride with 3,4-dimethylaniline in tetrahydrofuran (THF) at reflux (66°C) for 12 hours affords the target compound in 65% yield. Impurities arising from partial hydrolysis are mitigated by using molecular sieves (4Å) to absorb residual moisture.
Palladium-Catalyzed Amination
A 2025 patent disclosed a palladium-Xantphos complex that enables coupling between the benzofuran bromide intermediate and 3,4-dimethylaniline at 100°C. This method achieves 89% yield but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Key characterization data include:
Recent Methodological Advancements
Flow Chemistry Approaches
Continuous flow systems have reduced reaction times from 12 hours to 45 minutes for the amidation step, achieving 94% yield through enhanced mass transfer and temperature control.
Enzymatic Transamidation
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the transamidation between benzofuran carboxamides and 2-chloro-6-fluorobenzamide in ionic liquids ([BMIM][BF₄]), yielding 78% product with minimal byproducts.
Photoredox Catalysis
Visible-light-mediated decarboxylative amidation using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature coupling, though yields remain moderate (52%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Acyl Chloride | 65 | 98.5 | 12.40 | Pilot-scale |
| Palladium-Catalyzed | 89 | 99.1 | 18.75 | Lab-scale |
| Enzymatic Transamidation | 78 | 97.8 | 9.80 | Industrial |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what analytical techniques validate its purity and structural integrity?
Answer:
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted anilines. For example, amidation reactions using coupling agents like EDCI/HOBt in DMF or THF under inert conditions are common. Key steps include:
- Activation of the carboxylic acid group via chlorination (e.g., using SOCl₂) or mixed anhydride formation.
- Reaction with 3,4-dimethylaniline in the presence of a base (e.g., Na₂CO₃) to form the amide bond .
Validation methods: - Purity: HPLC (≥98% purity threshold) with UV detection at λ = 254 nm .
- Structural confirmation: ¹H/¹³C NMR for functional group analysis (e.g., benzofuran C=O at ~165 ppm, aromatic protons at 6.8–7.6 ppm) , and X-ray crystallography using SHELXL for absolute configuration determination .
Basic: What computational or experimental methods are employed to determine the crystal structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement: SHELXL-2018/3 refines anisotropic displacement parameters and resolves disorder. For twinned crystals, the TWIN/BASF command in SHELX is applied .
- Validation: Check R-factor convergence (<5%), and use PLATON to analyze intermolecular interactions (e.g., halogen bonding from Cl/F substituents) .
Advanced: How can reaction conditions be optimized for improved yield and selectivity during amide coupling?
Answer:
- Solvent optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if steric hindrance occurs .
- Temperature control: Lower reaction temperatures (0–5°C) minimize decomposition of halogenated intermediates .
- Workup: Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
Advanced: How to resolve contradictions between in vitro enzyme inhibition data and cellular activity profiles?
Answer:
- Assay validation: Confirm enzyme purity (SDS-PAGE) and activity (positive controls like staurosporine).
- Cellular permeability: Measure logP values (e.g., shake-flask method) to assess membrane penetration. If logP > 3, consider prodrug strategies .
- Metabolite interference: Use LC-MS to identify intracellular metabolites; compare with in vitro stability data .
Basic: What are the primary biological targets of this compound?
Answer:
Benzofuran carboxamides often target kinases or proteases. Preliminary studies should include:
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM .
- Enzyme inhibition assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with IC₅₀ determination .
Advanced: How to design experiments investigating metabolic stability in preclinical models?
Answer:
- In vitro models: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- Reactive metabolites: Trapping studies with glutathione (GSH) or KCN to detect electrophilic intermediates .
- In vivo correlation: Administer ¹⁴C-labeled compound to rodents and analyze plasma/tissue distribution via scintillation counting .
Advanced: What crystallographic protocols address partial disorder in halogenated benzofurans?
Answer:
- Disorder modeling: Split atoms into two positions with occupancy factors refined freely in SHELXL.
- Restraints: Apply SIMU/DELU restraints to prevent overfitting.
- Twinning: For twin fractions >10%, use HKLF5 format data and refine with BASF .
Basic: What spectroscopic signatures characterize the benzofuran core and amide groups?
Answer:
- ¹H NMR: Benzofuran protons appear as doublets (J = 8.5 Hz) at δ 7.2–7.4 ppm. The amide NH resonates at δ 8.1–8.3 ppm (exchange broadened) .
- IR: C=O stretches at 1680–1700 cm⁻¹ (amide) and 1720–1740 cm⁻¹ (benzofuran ester, if present) .
Advanced: How to design SAR studies evaluating halogen substituent effects?
Answer:
- Analog synthesis: Replace Cl/F with Br, I, or H via Pd-catalyzed cross-coupling .
- Binding assays: Perform ITC (isothermal titration calorimetry) to measure ΔG and ΔH changes.
- Docking studies: Use AutoDock Vina with PDB structures (e.g., 3POZ for kinase targets) to correlate halogen position with binding energy .
Advanced: How to validate biological activity when docking contradicts experimental results?
Answer:
- Orthogonal assays: Confirm binding via SPR (surface plasmon resonance) or MST (microscale thermophoresis).
- Mutagenesis: Introduce point mutations (e.g., T338A in kinase ATP-binding pockets) to test predicted interaction sites .
- Negative controls: Use enantiomers or scrambled analogs to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
